Cas no 1427082-14-1 (4-Fluoro-2,5-dimethylbenzoic acid)

4-Fluoro-2,5-dimethylbenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its distinct substitution pattern, featuring fluorine and methyl groups at the 4-, 2-, and 5-positions of the benzene ring. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine substituent enhances metabolic stability and lipophilicity, while the methyl groups influence reactivity and regioselectivity in further functionalization. Its crystalline solid form ensures ease of handling and storage. The compound is particularly useful in the development of agrochemicals, bioactive molecules, and materials science applications due to its robust chemical framework and synthetic versatility.
4-Fluoro-2,5-dimethylbenzoic acid structure
1427082-14-1 structure
Product name:4-Fluoro-2,5-dimethylbenzoic acid
CAS No:1427082-14-1
MF:C9H9FO2
Molecular Weight:168.164966344833
CID:5039728
PubChem ID:59784043

4-Fluoro-2,5-dimethylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-fluoro-2,5-dimethylbenzoic acid
    • MFCD23712109
    • 4-Fluoro-2,5-dimethylbenzoicacid
    • E76560
    • BS-50813
    • SCHEMBL12931050
    • CS-0190737
    • 1427082-14-1
    • starbld0018233
    • 4-Fluoro-2,5-dimethylbenzoic acid
    • インチ: 1S/C9H9FO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
    • InChIKey: YQUAYBHLIPCMOM-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=C(C(=O)O)C=C1C

計算された属性

  • 精确分子量: 168.05865769g/mol
  • 同位素质量: 168.05865769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 37.3

4-Fluoro-2,5-dimethylbenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TS093-200mg
4-Fluoro-2,5-dimethylbenzoic acid
1427082-14-1 97%
200mg
1304.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TS093-50mg
4-Fluoro-2,5-dimethylbenzoic acid
1427082-14-1 97%
50mg
521.0CNY 2021-07-14
Aaron
AR01KKN1-1g
4-Fluoro-2,5-dimethylbenzoicacid
1427082-14-1 97%
1g
$575.00 2025-02-12
Aaron
AR01KKN1-250mg
4-Fluoro-2,5-dimethylbenzoicacid
1427082-14-1 97%
250mg
$230.00 2025-02-12
1PlusChem
1P01KKEP-100mg
4-Fluoro-2,5-dimethylbenzoicacid
1427082-14-1 97%
100mg
$106.00 2024-06-20
1PlusChem
1P01KKEP-250mg
4-Fluoro-2,5-dimethylbenzoicacid
1427082-14-1 97%
250mg
$159.00 2024-06-20
eNovation Chemicals LLC
Y1226528-1g
4-Fluoro-2,5-dimethylbenzoic acid
1427082-14-1 95%
1g
$650 2024-06-03
1PlusChem
1P01KKEP-1g
4-Fluoro-2,5-dimethylbenzoicacid
1427082-14-1 97%
1g
$396.00 2024-06-20
eNovation Chemicals LLC
Y1226528-5g
4-fluoro-2,5-dimethylbenzoic acid
1427082-14-1 95%
5g
$1700 2025-02-22
eNovation Chemicals LLC
Y1226528-5g
4-fluoro-2,5-dimethylbenzoic acid
1427082-14-1 95%
5g
$1700 2025-02-27

4-Fluoro-2,5-dimethylbenzoic acid 関連文献

4-Fluoro-2,5-dimethylbenzoic acidに関する追加情報

Comprehensive Analysis of 4-Fluoro-2,5-dimethylbenzoic acid (CAS No. 1427082-14-1): Properties, Applications, and Industry Trends

4-Fluoro-2,5-dimethylbenzoic acid (CAS No. 1427082-14-1) is a fluorinated aromatic carboxylic acid derivative gaining attention in pharmaceutical and agrochemical research. This compound, characterized by its fluoro-substituted dimethylbenzene structure, exhibits unique physicochemical properties that make it valuable for synthetic applications. With a molecular formula of C9H9FO2, it features a carboxylic acid functional group at the 1-position and methyl groups at the 2- and 5-positions of the benzene ring, offering strategic modification points for further chemical transformations.

The growing interest in fluorinated organic compounds like 4-Fluoro-2,5-dimethylbenzoic acid stems from their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. Recent studies highlight how the fluorine atom at the 4-position influences electron distribution, affecting the compound's acidity (pKa ~3.8) and solubility profile. Researchers frequently search for "synthetic routes for fluorobenzoic acids" or "effects of fluorine in drug design," reflecting the compound's relevance in modern medicinal chemistry. Its melting point of 152-154°C and moderate water solubility (0.8 g/L at 25°C) make it suitable for various reaction conditions.

In pharmaceutical applications, 4-Fluoro-2,5-dimethylbenzoic acid serves as a key intermediate for developing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The compound's structural features align with current trends in "targeted drug delivery systems" and "bioisosteric replacement strategies." Its methyl groups provide steric hindrance that can improve receptor selectivity, while the fluorine atom enhances membrane permeability—a property frequently investigated in searches for "improving drug bioavailability." The compound's stability under physiological pH conditions makes it particularly valuable for prodrug development.

The agrochemical industry utilizes CAS 1427082-14-1 in synthesizing herbicide intermediates and plant growth regulators. Its structural motif appears in several patent applications related to "environmentally friendly pesticides"—a trending topic in agricultural research. The fluoro-dimethylbenzoic acid scaffold contributes to the lipophilicity required for foliar absorption while maintaining sufficient water solubility for systemic transport. Recent innovations focus on modifying this core structure to address growing concerns about "pesticide resistance management" and "sustainable crop protection."

From a synthetic chemistry perspective, 4-Fluoro-2,5-dimethylbenzoic acid demonstrates versatile reactivity. The carboxyl group enables esterification and amide coupling reactions—common search terms include "benzoic acid derivatization methods" and "fluorinated building blocks for organic synthesis." Its electron-withdrawing fluorine substituent activates the aromatic ring for electrophilic substitutions at specific positions, making it valuable for creating heterocyclic compounds. Recent publications highlight its use in metal-organic frameworks (MOFs) construction, responding to the rising interest in "functional materials design."

Quality control of CAS 1427082-14-1 typically involves HPLC analysis (retention time ~6.2 minutes under standard conditions) and 19F NMR characterization (δ -112 ppm relative to CFCl3). Purity specifications often exceed 98%, with particular attention to minimizing isomeric impurities—a concern frequently mentioned in searches for "high-purity fluorinated intermediates." Storage recommendations suggest keeping the compound in amber glass containers at 2-8°C to maintain stability, especially important for researchers investigating "long-term chemical stability" solutions.

Environmental and safety considerations for 4-Fluoro-2,5-dimethylbenzoic acid follow standard laboratory protocols for fluorinated organic compounds. While not classified as hazardous under current regulations, proper handling procedures align with general searches for "safe handling of aromatic acids." The compound's biodegradation profile shows moderate persistence in aquatic systems (t1/2 = 28 days), prompting ongoing research into "green chemistry alternatives" for its synthesis—a hot topic in sustainable chemistry forums.

The market for fluorinated benzoic acid derivatives like 1427082-14-1 continues expanding, driven by demand from pharmaceutical (CAGR 6.2%) and specialty chemical sectors. Industry reports correlate this growth with increasing investment in "fluorine-containing active pharmaceutical ingredients" and "high-value chemical intermediates." Current pricing trends reflect the compound's niche application status, with bulk quantities (≥1kg) typically priced 15-20% lower than small-scale research quantities—a consideration for those searching "cost-effective fluorochemical sources."

Future research directions for 4-Fluoro-2,5-dimethylbenzoic acid include exploring its potential in PET radiotracer development (replacing hydrogen with 18F) and liquid crystal materials—areas generating substantial academic interest. The compound's balanced lipophilicity (logP 2.3) and hydrogen bonding capacity make it particularly suitable for these emerging applications. These developments respond to frequent queries about "new applications for fluorinated aromatics" and "advanced material precursors," positioning CAS 1427082-14-1 as a compound with growing interdisciplinary significance.

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